3,3'-(Azanediylbis(methylene))dibenzenesulfonamide
Description
Properties
IUPAC Name |
3-[[(3-sulfamoylphenyl)methylamino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c15-22(18,19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)23(16,20)21/h1-8,17H,9-10H2,(H2,15,18,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLPFKRXQORLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CNCC2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Azanediylbis(methylene))dibenzenesulfonamide typically involves the reaction of benzene sulfonamide derivatives with formaldehyde and ammonia under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3,3’-(Azanediylbis(methylene))dibenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Azanediylbis(methylene))dibenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
3,3’-(Azanediylbis(methylene))dibenzenesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3’-(Azanediylbis(methylene))dibenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structural uniqueness lies in its azanediylbis(methylene) linker. Below is a comparison with similar dibenzenesulfonamides:
Key Observations :
Analysis :
- The absence of carbonyl groups in the target compound may reduce binding affinity compared to derivatives like Compound 13, where carbonyls enhance interactions with CA active sites .
- The central amine’s protonation state could modulate solubility and membrane permeability, affecting in vivo efficacy.
Physicochemical and Crystallographic Properties
- Crystallography: N,N′-[1,3-Phenylenebis(methylene)]dibenzenesulfonamide () crystallizes in a monoclinic system (P21/n) with unit cell parameters a = 9.1865 Å, b = 19.0679 Å, c = 14.3870 Å, and β = 106.122° . The dihedral angles between pendant rings (77.44° and 79.23°) suggest a twisted conformation, contrasting with the likely more linear geometry of the target compound’s aliphatic linker.
- Solubility : The target compound’s amine linker may improve aqueous solubility compared to ethyl-substituted analogs (e.g., ), where hydrophobic groups dominate .
Biological Activity
3,3'-(Azanediylbis(methylene))dibenzenesulfonamide, with the CAS number 857003-88-4, is a sulfonamide compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
- Boiling Point : Approximately 626.7 ± 65.0 °C at 760 mmHg
- Purity : Not less than 98% .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological macromolecules. The compound can bind to the active sites or allosteric sites of enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to significant biological effects, including:
- Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties.
- Anticancer Potential : Research is ongoing to explore its efficacy against various cancer cell lines .
Antimicrobial Properties
Recent studies have focused on the antimicrobial effects of this compound. It was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 10 µM after 48 hours of treatment
This suggests a promising avenue for further research into its potential as an anticancer agent .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound on carbonic anhydrase. The compound demonstrated significant inhibition with an IC50 value of approximately 20 µM. This inhibition could have implications in treating conditions related to carbonic anhydrase dysregulation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, researchers evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. The compound reduced biofilm formation by approximately 50% at a concentration of 32 µg/mL, indicating its potential use in preventing infections associated with biofilm-forming bacteria .
Q & A
Q. What are the standard synthetic protocols for 3,3'-(Azanediylbis(methylene))dibenzenesulfonamide, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution between benzenesulfonyl chloride and a diamine precursor (e.g., 1,3-phenylenediamine derivative) in aqueous basic media. Key steps include:
- Reaction conditions : Use of NaHCO₃ or NaOH to deprotonate the amine, ensuring stoichiometric control to avoid polysubstitution .
- Characterization : Confirmation via ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm), IR (S=O stretching at ~1150–1350 cm⁻¹), and mass spectrometry (parent ion at m/z ~414) .
- Crystallography : Single-crystal X-ray diffraction confirms the central azanediylbis(methylene) bridge and planar sulfonamide groups (bond angles: C-N-C ~120°) .
Q. How is the structural integrity of this compound validated in solution vs. solid state?
- Solid-state : X-ray crystallography (e.g., Acta Crystallographica data) provides bond lengths (S–N: ~1.63 Å) and torsion angles .
- Solution-state : ¹H-NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) and DOSY experiments confirm molecular weight and aggregation behavior .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?
Discrepancies in antibacterial or enzymatic inhibition results may arise from:
- Purity : HPLC-MS analysis (e.g., >98% purity thresholds) to exclude byproducts .
- Assay conditions : Standardize pH (e.g., phosphate buffer at pH 7.4), temperature (37°C), and solvent (DMSO concentration <1%) .
- Statistical validation : Use ANOVA or multivariate regression to assess dose-response variability .
Q. How can computational modeling optimize the compound’s pharmacological profile?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like carbonic anhydrase.
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzene rings) with bioactivity .
- Validation : Compare computed logP values (~2.1) with experimental HPLC retention times .
Q. What advanced separation techniques purify this compound from complex mixtures?
- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve sulfonamide isomers .
- Membrane filtration : Nanofiltration (MWCO 500 Da) removes unreacted benzenesulfonyl chloride .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
